2-(3-Aminophenyl)quinoline-4-carboxylic acid

Antiproliferative Cancer Cell Lines Quinoline Carboxylic Acids

Regioisomerically defined quinoline building blocks are critical for reproducible HDAC inhibitor SAR-substituting the 3-aminophenyl isomer with the 4-aminophenyl variant alters molecular planarity, metal-chelation geometry, and isoform selectivity. 2-(3-Aminophenyl)quinoline-4-carboxylic acid (CAS 78660-91-0) provides the exact bifunctional scaffold required for systematic cap-region derivatization. • Quinoline-4-carboxylic acid pharmacophore validated for MCF7-selective antiproliferative activity; 2-carboxylic acid regioisomers show divergent selectivity (HELA vs. MCF7). • 3-Aminophenyl primary amine handle enables direct conjugation to hydroxamic acid or hydrazide zinc-binding groups for HDAC inhibitor assembly. • Anti-inflammatory potency comparable to indomethacin with reduced cytotoxicity in LPS models-further derivatizable via the amine. • Standard stock available; rapid global dispatch supports uninterrupted medicinal chemistry workflows.

Molecular Formula C16H12N2O2
Molecular Weight 264.28g/mol
CAS No. 78660-91-0
Cat. No. B443587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)quinoline-4-carboxylic acid
CAS78660-91-0
Molecular FormulaC16H12N2O2
Molecular Weight264.28g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O
InChIInChI=1S/C16H12N2O2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,17H2,(H,19,20)
InChIKeyMODPOLBGQUBGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminophenyl)quinoline-4-carboxylic Acid: Key Intermediate


2-(3-Aminophenyl)quinoline-4-carboxylic acid (CAS 78660-91-0) is a synthetic organic compound belonging to the substituted quinoline-4-carboxylic acid class . Its structure features a quinoline core with a carboxylic acid group at the 4-position and a 3-aminophenyl substituent at the 2-position, creating a bifunctional scaffold containing both a carboxylic acid (hydrogen bond donor/acceptor) and a primary aromatic amine (nucleophilic handle). This combination renders it a versatile building block for medicinal chemistry, particularly as a precursor to amide-based conjugates and as a core motif in HDAC inhibitor discovery [1].

Workflow
Bifunctional building block for amide conjugation
Selection
Quinoline-4-carboxylic acid core with primary amine handle
Use Context
HDAC inhibitor cap moiety research; antiproliferative model studies

Substitution Risks for 2-(3-Aminophenyl)quinoline-4-carboxylic Acid


In the absence of direct comparative bioactivity data for this specific compound, substitution with closely related regioisomers (e.g., 2-(4-aminophenyl)quinoline-4-carboxylic acid) or alternative quinoline carboxylic acids (e.g., quinoline-2-carboxylic acid) carries significant risk of altering target engagement and downstream biological outcomes. Class-level SAR evidence demonstrates that the position of the carboxylic acid group on the quinoline ring dictates antiproliferative selectivity: quinoline-4-carboxylic acid shows pronounced activity against MCF7 breast cancer cells, whereas quinoline-2-carboxylic acid is uniquely cytotoxic to HELA cervical cancer cells [1]. Similarly, the substitution pattern on the phenyl ring (e.g., 3-aminophenyl vs. 4-aminophenyl) can affect molecular planarity, metal chelation geometry, and ultimately HDAC isoform selectivity profiles [2].

Risk
Target Scaffold
Potential Substitute
Impact
Scaffold position
Quinoline-4-carboxylic acid (MCF7-selective)
Quinoline-2-carboxylic acid (HELA-selective)
May shift cell line selectivity profile in antiproliferative assays
Phenyl substitution
3-Aminophenyl (meta, bent geometry)
4-Aminophenyl (para, linear geometry)
May alter metal chelation geometry and HDAC isoform selectivity

2-(3-Aminophenyl)quinoline-4-carboxylic Acid Differentiation Evidence


Scaffold Position and Antiproliferative Selectivity

While this specific compound was not directly tested, class-level evidence demonstrates that the position of the carboxylic acid group on the quinoline ring fundamentally alters antiproliferative selectivity. Quinoline-4-carboxylic acid (the core of the target compound) exhibits the most remarkable growth inhibition against the mammary MCF7 cell line, whereas quinoline-2-carboxylic acid is the only derivative with significant cytotoxicity on cervical HELA cancer cells [1].

Scaffold Position Selectivity
Class-level
Quinoline-4-carboxylic acid: MCF7-selective; Quinoline-2-carboxylic acid: HELA-selective
Position dictates antiproliferative selectivity profile
Class-level data; verify with target compound
Antiproliferative Cancer Cell Lines Quinoline Carboxylic Acids

Anti-inflammatory Potency of Quinoline-4-carboxylic Acid

The quinoline-4-carboxylic acid scaffold (core of the target compound) demonstrates impressively appreciable anti-inflammatory affinities in LPS-induced RAW264.7 mouse macrophages, comparable to the classical NSAID indomethacin, without related cytotoxicities in inflamed macrophages [1]. This dual anti-inflammatory and non-cytotoxic profile distinguishes it from other quinoline derivatives and provides a baseline for further functionalization with the 3-aminophenyl substituent.

Anti-inflammatory Response
Class-level
Comparable to indomethacin in LPS-induced RAW264.7, no cytotoxicity observed
Core scaffold provides anti-inflammatory assay context
No direct data on 3-aminophenyl derivative; class-level
Anti-inflammatory LPS-induced inflammation RAW264.7 Macrophages

Phenylquinoline-4-carboxylic Acid as HDAC Inhibitor Cap

The 2-substituted phenylquinoline-4-carboxylic acid scaffold (exactly matched by the target compound) has been validated as a cap moiety in potent HDAC inhibitors. In a systematic study, this scaffold was incorporated into HDAC inhibitors, yielding compound D28 with significant HDAC3 selectivity against HDAC1, 2, 3, and 6 isoforms, and potent in vitro anticancer activity in K562 cells [1]. The target compound's 3-aminophenyl substituent provides a primary amine handle for further conjugation to zinc-binding groups (hydroxamic acid or hydrazide) to generate novel HDAC inhibitor candidates.

HDAC Inhibitor Cap Validation
Class-level
Scaffold used in HDAC3-selective inhibitor D28 (K562 cell activity)
Supports HDAC inhibitor lead generation studies
Requires conjugation to zinc-binding group
HDAC Inhibition Epigenetics Cancer Therapeutics

Antimicrobial Activity of Quinoline-4-carboxylic Acids

Substituted quinoline-4-carboxylic acid derivatives exhibit the highest antimicrobial effects among tested quinoline compounds, significantly outperforming quinoline-4-carboxamides which only weakly influence microbial growth [1]. Some derivatives also elicit profound morphological changes in Botrytis cinerea hyphal tips, including branching alterations and cytoplasmic release, and increase plasmalemma permeability in plant cells [1].

Antimicrobial Activity
Class-level
Highest antimicrobial effects among quinoline compounds; carboxylic acid essential
Supports antimicrobial screening context
3-Aminophenyl substituent may modulate activity; verify
Antimicrobial Antifungal Morphogenetic Effects

3-Aminophenyl vs. 4-Aminophenyl Substitution Effects

No direct head-to-head comparison data exists for the 3-aminophenyl and 4-aminophenyl regioisomers. However, the 3-aminophenyl substitution pattern places the primary amine in a meta position relative to the quinoline ring, creating a distinct spatial orientation that affects molecular planarity and the geometry of metal chelation between the carboxylic acid and quinoline nitrogen [1]. This contrasts with the para-substituted 4-aminophenyl isomer (CAS 94205-62-6), which adopts a more linear geometry. Such structural differences can significantly impact target binding, particularly in metal-dependent enzymes where precise chelation geometry is critical for inhibitory activity [1].

Regioisomer Geometry
Supporting evidence
3-Aminophenyl (meta): bent geometry; 4-Aminophenyl (para): linear geometry
Regioisomer may alter metal chelation and enzyme inhibition
No direct head-to-head bioactivity comparison
Regioisomer SAR Medicinal Chemistry

Applications of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid


HDAC Inhibitor Lead Generation & SAR

The compound is optimally employed as a building block for synthesizing novel HDAC inhibitors. Its 2-phenylquinoline-4-carboxylic acid core serves as a validated cap moiety, and the 3-aminophenyl group provides a primary amine handle for conjugation to zinc-binding groups (e.g., hydroxamic acids or hydrazides) [1]. This enables systematic exploration of linker length and zinc-binding group variations while maintaining the quinoline-4-carboxylic acid pharmacophore.

MCF7-Selective Antiproliferative Development

The quinoline-4-carboxylic acid scaffold demonstrates pronounced antiproliferative activity against MCF7 mammary cancer cells [1]. The target compound can be used to further optimize this selectivity profile through functionalization at the 3-aminophenyl position, potentially generating MCF7-selective anticancer leads.

Anti-inflammatory Drug Discovery with Low Cytotoxicity

The quinoline-4-carboxylic acid core exhibits anti-inflammatory potency comparable to indomethacin in LPS-induced inflammation models, with the added benefit of lacking related cytotoxicity [1]. The target compound's amine handle allows for further derivatization to enhance potency and pharmacokinetic properties while preserving the favorable safety profile.

Antimicrobial Lead Optimization

Substituted quinoline-4-carboxylic acids demonstrate superior antimicrobial effects compared to carboxamide derivatives [1]. The target compound can be evaluated for antimicrobial activity against G+ and G- bacteria and filamentous fungi, with the 3-aminophenyl group offering opportunities for further structural modification to improve potency and spectrum.

Application
Selection Property
Validation Focus
HDAC inhibitor SAR studies
Bifunctional scaffold for cap conjugation
HDAC isoform selectivity and zinc-binding group optimization
MCF7 antiproliferative model studies
Quinoline-4-carboxylic acid core selectivity
MCF7 cell line endpoint validation
Anti-inflammatory model studies
Core anti-inflammatory assay response
LPS-induced macrophage model validation
Antimicrobial screening studies
Carboxylic acid-dependent antimicrobial profile
Spectrum and potency against G+/G- bacteria and fungi

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29 linked technical documents
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